2-[(1E)-1-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}ethyl]phenol
Description
2-[(1E)-1-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}ethyl]phenol is a structurally complex small molecule featuring a tetrahydrobenzothieno[2,3-d]pyrimidine core fused with a hydrazone linker and a phenolic substituent. The molecule’s unique architecture includes a bicyclic thieno-pyrimidine system, a 2-methylbutan-2-yl group at position 6, and an (E)-configured hydrazinylidene-ethylphenol moiety.
Properties
Molecular Formula |
C23H28N4OS |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
2-[(E)-C-methyl-N-[[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]carbonimidoyl]phenol |
InChI |
InChI=1S/C23H28N4OS/c1-5-23(3,4)15-10-11-19-17(12-15)20-21(24-13-25-22(20)29-19)27-26-14(2)16-8-6-7-9-18(16)28/h6-9,13,15,28H,5,10-12H2,1-4H3,(H,24,25,27)/b26-14+ |
InChI Key |
RMPWCDGJLXLIAM-VULFUBBASA-N |
Isomeric SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C(\C)/C4=CC=CC=C4O |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=C(C)C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-1-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}ethyl]phenol typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-1-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}ethyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-[(1E)-1-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}ethyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1E)-1-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}ethyl]phenol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Research Findings and Data Tables
Table 1: Molecular Property Comparison
Table 2: Bioactivity Clustering (Hierarchical Analysis)
| Compound Class | Cluster Group | Bioactivity Profile | Target Overlap (%) |
|---|---|---|---|
| Phenolic hydrazones | Group A | Kinase inhibition, HDAC modulation | 85–90 |
| Alkyl-substituted analogs | Group B | Cytotoxicity (NCI-60 panel) | 60–70 |
| Pyridine-containing derivatives | Group C | Antibacterial, metal chelation | <50 |
Biological Activity
The compound 2-[(1E)-1-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}ethyl]phenol is a complex organic molecule characterized by a unique structural framework that includes a hydrazine moiety and a benzothieno-pyrimidine core. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
Structural Features
The structural complexity of this compound lends itself to various potential biological activities. Key features include:
- Hydrazine Moiety : Known for its reactivity and potential in medicinal chemistry.
- Phenolic Hydroxyl Group : Can participate in electrophilic substitution reactions.
- Tetrahydropyrimidine Framework : May undergo transformations like oxidation and reduction.
Biological Activities
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The specific biological activities of 2-[(1E)-1-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}ethyl]phenol are yet to be fully elucidated; however, its structural analogs suggest potential therapeutic implications.
Potential Therapeutic Areas
- Anticancer Activity : Compounds with hydrazine and phenolic groups have shown interactions with cancer-related targets.
- Anti-inflammatory Properties : Similar compounds have been noted for their ability to modulate inflammatory pathways.
- Antimicrobial Effects : The presence of the hydrazine group may confer antimicrobial properties.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzothiazole core | Anticancer |
| Compound B | Hydrazone linkage | Antimicrobial |
| Compound C | Tetrahydropyridine | Anti-inflammatory |
These comparisons highlight how 2-[(1E)-1-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}ethyl]phenol stands out due to its specific combination of functional groups and structural complexity.
Case Studies
-
Anticancer Activity : A study on derivatives of benzothieno-pyrimidines indicated that similar structures exhibited selective cytotoxicity against various tumor cell lines. This suggests that the compound could be explored for its anticancer properties through further experimental validation.
"Compounds containing benzothieno-pyrimidine frameworks have demonstrated promising anticancer activity in vitro."
-
Anti-inflammatory Effects : Research has shown that hydrazine derivatives can inhibit pro-inflammatory cytokines in cellular models. This points toward the potential anti-inflammatory applications of the compound.
"Hydrazine-based compounds have been reported to reduce inflammation markers in experimental models."
-
Antimicrobial Properties : A related study on hydrazone derivatives revealed significant antimicrobial activity against both bacterial and fungal strains.
"Hydrazone compounds exhibited notable antimicrobial effects against various pathogens."
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the hydrazine linkage through condensation reactions.
- Introduction of the benzothieno-pyrimidine framework via cyclization methods.
The mechanism of action is expected to involve interaction with specific molecular targets such as enzymes or receptors involved in cancer pathways or inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
